
TNF-alpha-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tumor Necrosis Factor Alpha Inhibitor 6 (TNF-alpha-IN-6) is a small molecule inhibitor that targets Tumor Necrosis Factor Alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor Necrosis Factor Alpha plays a crucial role in the regulation of immune cells, and its dysregulation is associated with various inflammatory and autoimmune diseases. This compound is designed to inhibit the activity of Tumor Necrosis Factor Alpha, thereby reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNF-alpha-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of a heterocyclic scaffold through cyclization reactions.
Functionalization: Introduction of various functional groups such as hydroxyl, amino, or carboxyl groups to enhance binding affinity and specificity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the final product.
Formulation: The purified compound is formulated into a suitable dosage form, such as tablets or injectables, for clinical use.
Chemical Reactions Analysis
Types of Reactions
TNF-alpha-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against Tumor Necrosis Factor Alpha .
Scientific Research Applications
TNF-alpha-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Tumor Necrosis Factor Alpha and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of Tumor Necrosis Factor Alpha in cell signaling, apoptosis, and immune response.
Medicine: Investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases. Clinical trials are conducted to evaluate its efficacy and safety in patients with conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
TNF-alpha-IN-6 exerts its effects by binding to Tumor Necrosis Factor Alpha, preventing it from interacting with its receptors on the surface of immune cells. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune response. The primary molecular targets of this compound are the Tumor Necrosis Factor Receptor Type I and Type II. By inhibiting these interactions, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms of inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that binds to Tumor Necrosis Factor Alpha, used in the treatment of autoimmune diseases.
Adalimumab: Another monoclonal antibody targeting Tumor Necrosis Factor Alpha, used for similar indications as Infliximab.
Uniqueness of TNF-alpha-IN-6
This compound is unique compared to these biologics due to its small molecule nature, which allows for oral administration and potentially lower production costs. Additionally, small molecule inhibitors like this compound can penetrate tissues more effectively and may have a different safety profile compared to monoclonal antibodies and fusion proteins .
Properties
Molecular Formula |
C26H25N9O2 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-[[6-[2-[(8aR)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-7-yl]pyrimidin-5-yl]-2,2-dimethyl-3-oxopyrrolo[2,3-b]pyridin-1-yl]methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C26H25N9O2/c1-26(2)22(36)19-5-6-20(32-23(19)35(26)14-16-4-3-7-28-21(16)10-27)17-11-29-24(30-12-17)33-8-9-34-18(15-33)13-31-25(34)37/h3-7,11-12,18H,8-9,13-15H2,1-2H3,(H,31,37)/t18-/m1/s1 |
InChI Key |
RUVSMFOFQJDXHE-GOSISDBHSA-N |
Isomeric SMILES |
CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6[C@@H](C5)CNC6=O)C |
Canonical SMILES |
CC1(C(=O)C2=C(N1CC3=C(N=CC=C3)C#N)N=C(C=C2)C4=CN=C(N=C4)N5CCN6C(C5)CNC6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



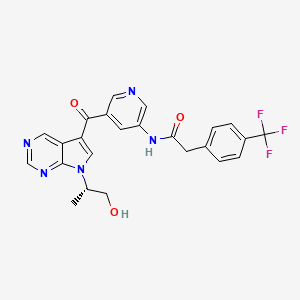
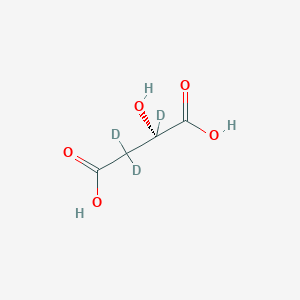
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
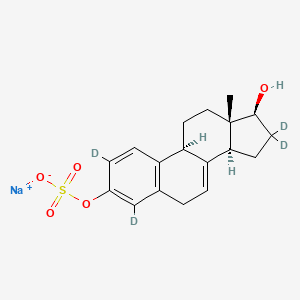
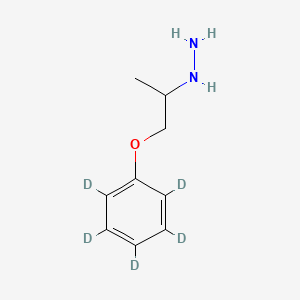
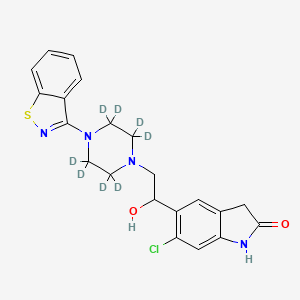
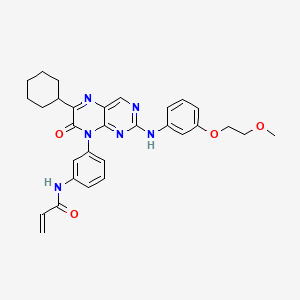
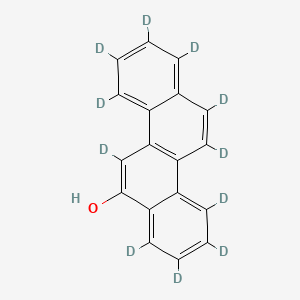

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



